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molecular formula C12H18Cl2OSi B8216210 1,3-Dichloro-5-(tert-butyldimethylsilyloxy)benzene

1,3-Dichloro-5-(tert-butyldimethylsilyloxy)benzene

Cat. No. B8216210
M. Wt: 277.26 g/mol
InChI Key: ZVYAFVOHYMRKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088776B2

Procedure details

Dissolve 3,5 dichlorophenol (1 kg, 6.13 mol) in 3 L dimethylformamide (DMF) and cool to 0° C. Add imidazole (918.74 g, 6.75 mol), followed by tertbutyldimethylsilyl chloride (1017.13 g, 6.75 mol). Warm the mixture to room temperature and stir for 15 minutes. Pour into water (6 L) and extract with ether (4 L). Wash the organic layer with water 2 times, 10% aqueous lithium chloride solution then brine before drying over sodium sulfate. Filter and concentrate under vacuum to obtain tert-butyl-(3,5-dichloro-phenoxy)-dimethyl-silane (1700 g) as an oil.
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
918.74 g
Type
reactant
Reaction Step Two
Quantity
1017.13 g
Type
reactant
Reaction Step Three
Name
Quantity
6 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([Cl:8])[CH:7]=1.N1C=CN=C1.[C:15]([Si:19](Cl)([CH3:21])[CH3:20])([CH3:18])([CH3:17])[CH3:16].O>CN(C)C=O>[C:15]([Si:19]([O:9][C:4]1[CH:3]=[C:2]([Cl:1])[CH:7]=[C:6]([Cl:8])[CH:5]=1)([CH3:21])[CH3:20])([CH3:18])([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
1 kg
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)O
Name
Quantity
3 L
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
918.74 g
Type
reactant
Smiles
N1C=NC=C1
Step Three
Name
Quantity
1017.13 g
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)Cl
Step Four
Name
Quantity
6 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stir for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Warm the mixture to room temperature
EXTRACTION
Type
EXTRACTION
Details
extract with ether (4 L)
WASH
Type
WASH
Details
Wash the organic layer with water 2 times, 10% aqueous lithium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine before drying over sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1700 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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